2-(4-Fluorophenyl)cyclopropanecarboxylic acid

Descripción general

Descripción

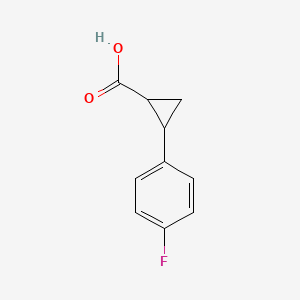

2-(4-Fluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9FO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated cyclopropane intermediate in the presence of a palladium catalyst and a base.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the reaction of the fluorophenylcyclopropane intermediate with carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Carboxylate salts, esters.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme-substrate interactions and receptor binding.

Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, while the cyclopropane ring provides structural rigidity, influencing its interaction with molecular targets.

Comparación Con Compuestos Similares

2-(4-Fluorophenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:

- 2-(4-Chlorophenyl)cyclopropanecarboxylic acid

- 2-(4-Bromophenyl)cyclopropanecarboxylic acid

- 2-(4-Methylphenyl)cyclopropanecarboxylic acid

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound in drug design and other applications.

Actividad Biológica

2-(4-Fluorophenyl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of a fluorine atom in the para position of the phenyl ring enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the compound's biological activity, mechanisms of action, and its applications in various fields.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHF O

- Molecular Weight : 182.17 g/mol

The compound features a cyclopropane ring, which contributes to its rigidity and conformational stability, essential for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism involves:

- Binding Affinity : The fluorophenyl group enhances binding through π-π interactions with aromatic residues in proteins, while the rigid cyclopropane structure allows for optimal spatial orientation.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with active site residues, facilitating enzyme inhibition or receptor modulation.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this acid showed effective inhibition on the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

Neuropharmacological Effects

The compound has been noted for its potential in modulating neurological functions. In animal models, it has been shown to reduce wakefulness and locomotor activity, suggesting a possible application in treating sleep disorders or anxiety-related conditions .

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is utilized as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and cancer therapies.

- Biochemical Assays : The compound acts as a probe for studying enzyme-substrate interactions and receptor binding, aiding in the understanding of biochemical pathways .

- Material Science : Its unique electronic properties make it suitable for developing novel materials with specific optical characteristics.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | Moderate antiproliferative | Chlorine substituent reduces lipophilicity |

| 2-(4-Bromophenyl)cyclopropanecarboxylic acid | Low cytotoxicity | Bromine has similar properties to chlorine |

| 2-(4-Methylphenyl)cyclopropanecarboxylic acid | Variable activity | Methyl group enhances solubility |

The presence of fluorine in this compound provides distinct advantages such as increased binding affinity and metabolic stability compared to its analogs.

Case Studies

-

Study on Anticancer Properties :

A study published in January 2023 evaluated various derivatives of cyclopropanecarboxylic acids, including 2-(4-Fluorophenyl) derivatives. The results indicated that these compounds exhibited potent antiproliferative effects against U937 cells, highlighting their potential as anticancer agents . -

Neuropharmacological Evaluation :

Research conducted on the effects of this compound on rat models showed reduced locomotion and increased REM sleep duration, suggesting therapeutic potential for sleep disorders .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJWMUZHTDQZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619024 | |

| Record name | 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879324-64-8 | |

| Record name | 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.